(2,4-dichloro-1-phenyl-1H-imidazol-5-yl)methanol
Overview
Description
(2,4-dichloro-1-phenyl-1H-imidazol-5-yl)methanol is a chemical compound with the molecular formula C10H8Cl2N2O and a molecular weight of 243.09 g/mol . This compound belongs to the class of imidazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of (2,4-dichloro-1-phenyl-1H-imidazol-5-yl)methanol typically involves the reaction of organic ligands with palladium salts . One common synthetic route includes the use of N-heterocyclic carbenes (NHC) as both ligands and organocatalysts. This method involves the reaction of acetophenones with benzylic amines in the presence of an oxidant, such as tert-butylhydroperoxide (TBHP), to form the desired imidazole derivative .
Chemical Reactions Analysis
(2,4-dichloro-1-phenyl-1H-imidazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like TBHP.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the chlorine atoms, using nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with different functional groups, while substitution reactions can result in the formation of various substituted imidazoles .
Scientific Research Applications
(2,4-dichloro-1-phenyl-1H-imidazol-5-yl)methanol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (2,4-dichloro-1-phenyl-1H-imidazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell death . The compound may also inhibit certain enzymes or proteins essential for the survival and growth of pathogens .
Comparison with Similar Compounds
(2,4-dichloro-1-phenyl-1H-imidazol-5-yl)methanol can be compared with other imidazole derivatives, such as:
(4,5-dichloro-1-methyl-1H-imidazol-2-yl)(phenyl)methanol: This compound has similar structural features but differs in the substitution pattern on the imidazole ring.
1-(2,4-dichloro-phenyl)-2-imidazol-1-yl-ethanol: Another related compound with a different functional group attached to the imidazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydroxyl group, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
(2,5-dichloro-3-phenylimidazol-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O/c11-9-8(6-15)14(10(12)13-9)7-4-2-1-3-5-7/h1-5,15H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQUTOMYTAUQOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=C2Cl)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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